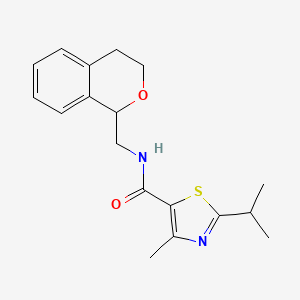

![molecular formula C15H14N2O3 B5555064 5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, which are closely related to the compound , has been described through a novel method involving the reaction of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride using calcium hydroxide in refluxing 1,4-dioxane. N-Unsubstituted representatives are obtained by treating 4-methoxybenzyl-protected congeners with trifluoroacetic acid (Becker, Eller, & Holzer, 2005).

Molecular Structure Analysis

The crystal structure of related compounds provides insight into the molecular arrangement and bonding patterns typical for this class of compounds. For instance, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex revealed an extensive delocalization in the central O–C–C–N–C–C–O fragment of the molecule, highlighting the unique structural features of these compounds (Cerchiaro et al., 2006).

Chemical Reactions and Properties

Reactions involving pyrano[2,3-c]pyrazoles, such as the synthesis of 6-di(tri)fluoromethyl- and 5-di(tri)fluoroacetyl-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-ones, demonstrate the reactivity of these compounds towards various functionalization reactions. These reactions proceed via condensation of 4-acetyl-5-hydroxy-3-methyl-1-phenylpyrazole with difluoroethanoates in the presence of LiH, showcasing the chemical versatility of the pyrano[2,3-c]pyrazole core (Sosnovskikh et al., 2005).

Physical Properties Analysis

The physical properties of such compounds can be inferred from studies like the synthesis, spectral analysis, quantum studies, and investigation into the thermodynamic properties of similar pyrazole derivatives. These studies provide insights into the stability, reactivity, and electronic properties of the compounds under various conditions (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure : Pyrazolone derivatives are synthesized for various applications. A study by Cerchiaro et al. (2006) reported the synthesis and crystal structure of pyrazolone derivatives and their copper(II) complexes. This synthesis explores the structural characteristics and binding abilities of these compounds, important for applications in materials science and coordination chemistry (Cerchiaro et al., 2006).

Corrosion Inhibition : Pyrazolone derivatives have been investigated for their potential as corrosion inhibitors. Yadav et al. (2016) studied two pyranopyrazole derivatives and found them effective in preventing mild steel corrosion in HCl solutions. This application is significant in the field of industrial materials and protective coatings (Yadav et al., 2016).

Antihyperglycemic Agents : In medical research, some pyrazolone derivatives have been explored for their antihyperglycemic properties. Kees et al. (1996) reported the synthesis and structure-activity relationship of pyrazolone derivatives, identifying them as potent antihyperglycemic agents in diabetic mice models. These findings could have implications for the development of new diabetes treatments (Kees et al., 1996).

Anti-inflammatory, Analgesic, and Antipyretic Activities : Antre et al. (2011) synthesized novel pyrazolone derivatives attached to a pyrimidine moiety and evaluated their potential as anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the search for new therapeutic agents in the field of medicine (Antre et al., 2011).

Antibacterial Properties : Maqbool et al. (2014) investigated the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Some of these compounds exhibited significant antibacterial properties, highlighting their potential use in developing new antibacterial drugs (Maqbool et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-9-11(7-8-18)15(19)20-14-12(9)13(16-17-14)10-5-3-2-4-6-10/h2-6,18H,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHESAIPOWPOWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=NNC(=C12)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxyethyl)-4-methyl-3-phenyl-2H-pyrano[2,3-c]pyrazol-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)